molecular formula C20H24FN5O2 B2876333 N1-(2,3-dimethylphenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034230-47-0

N1-(2,3-dimethylphenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2876333
CAS RN: 2034230-47-0
M. Wt: 385.443
InChI Key: RUKJRNCTLSNFDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,3-dimethylphenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H24FN5O2 and its molecular weight is 385.443. The purity is usually 95%.
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Scientific Research Applications

Orexin Receptor Antagonism and Binge Eating

  • A study explored the role of orexin (OX) receptors in compulsive food consumption, utilizing compounds that target OX1 and OX2 receptors. This research suggests that selective antagonism at OX1R could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Hallucinogen-like Actions of Compounds

  • Another study focused on the effects of 2,5-dimethoxy-4-(n)-propylthiophenethylamine (2C-T-7) on mice and rats, comparing its effects to other compounds, and highlighting its hallucinogen-like actions mediated through serotonin receptors (Fantegrossi et al., 2005).

Copper-Catalyzed Coupling Reactions

  • Research into the effectiveness of different ligands for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes demonstrated the utility of certain oxalamide derivatives in facilitating these chemical processes, leading to the formation of internal alkynes (Chen et al., 2023).

Synthesis and Piperidinolysis of Fluoropyrimidines

  • A study on the synthesis and piperidinolysis of some simple fluoropyrimidines elaborates on methods to produce various fluoropyrimidine derivatives, providing insights into chemical synthesis techniques and reactivity (Brown & Waring, 1974).

Molecular Interaction Studies

  • Investigations into the molecular interactions of certain antagonists with CB1 cannabinoid receptors have been carried out, offering perspectives on drug design and receptor targeting (Shim et al., 2002).

properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O2/c1-13-4-3-5-17(14(13)2)25-19(28)18(27)22-10-15-6-8-26(9-7-15)20-23-11-16(21)12-24-20/h3-5,11-12,15H,6-10H2,1-2H3,(H,22,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKJRNCTLSNFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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